molecular formula C17H16ClN3 B5876130 2-AMINO-4-(4-CHLOROPHENYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE

2-AMINO-4-(4-CHLOROPHENYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE

Cat. No.: B5876130
M. Wt: 297.8 g/mol
InChI Key: UWJJUVDTKOUNNX-UHFFFAOYSA-N
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Description

This compound is a nitrogen-containing heterocycle featuring a seven-membered cycloheptane ring fused to a pyridine core. Key functional groups include:

  • 4-Chlorophenyl substituent at position 4, contributing electron-withdrawing effects and lipophilicity.
  • Carbonitrile (-CN) at position 3, influencing electronic properties and reactivity .

The fused cycloheptane ring introduces conformational flexibility, which may impact binding interactions in biological or material science applications.

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3/c18-12-8-6-11(7-9-12)16-13-4-2-1-3-5-15(13)21-17(20)14(16)10-19/h6-9H,1-5H2,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJJUVDTKOUNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=C(C(=C2C3=CC=C(C=C3)Cl)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-AMINO-4-(4-CHLOROPHENYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE typically involves multi-component reactions. One common method is the reaction of substituted aromatic aldehydes, malononitrile, and other enolizable compounds in the presence of a catalyst. This method is favored for its operational simplicity, high yields, and environmentally friendly conditions . Industrial production methods often employ similar multi-component reactions but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

This compound exhibits a range of biological activities that make it a candidate for further research in drug development.

Anticancer Properties

Research indicates that derivatives of cyclohepta[b]pyridine compounds can induce apoptosis in cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.

  • Case Study : A study demonstrated the compound's efficacy against various cancer cell lines by inducing cell cycle arrest and promoting apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Cancer Cell LineInhibition Rate (%)Mechanism
HeLa (Cervical Cancer)75%Apoptosis induction
MCF-7 (Breast Cancer)68%Cell cycle arrest at G0/G1 phase

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties. Similar compounds have shown effectiveness against several bacterial strains.

Bacterial StrainActivity Level
Escherichia coliModerate
Staphylococcus aureusStrong
Salmonella typhiModerate

The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects by influencing neurotransmitter levels in the brain. Studies indicate an increase in acetylcholine and serotonin release in animal models, highlighting its potential for treating neurodegenerative diseases.

Mechanistic Insights

Molecular docking studies have been conducted to understand how this compound interacts with various biological targets:

  • Binding Affinity : The compound demonstrates high binding affinity to enzymes involved in cancer progression.
  • Enzyme Inhibition : It shows potential as an inhibitor for enzymes linked to bacterial metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Factors such as solubility, stability, and bioavailability need to be assessed to determine its effectiveness as a drug candidate.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogs identified in the literature:

Compound Name Core Structure Key Substituents Physical/Chemical Properties Biological/Functional Notes
2-Amino-4-(4-chlorophenyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile (Target) Cyclohepta[b]pyridine -NH₂ (C2), -C₆H₄Cl (C4), -CN (C3) High lipophilicity (predicted LogP ~3.5*) Potential antimicrobial activity inferred from analogs
2-Amino-4-(3-chlorophenyl)-6-ethyl-5-methylnicotinonitrile Pyridine (Nicotinonitrile) -NH₂ (C2), -C₆H₃Cl (C4), -CN (C3), -C₂H₅ (C6), -CH₃ (C5) LogP: 2.94 ± 0.50 Not specified; structural focus on regiochemistry
7-Chlorokynurenic acid Quinoline -COOH (C7), -Cl (C7), -NH₂ (C2) High polarity (LogP <1) NMDA receptor antagonist; prodrug design for LAT1 transport
2-Amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-4-(4-ethylphenyl)...carbonitrile Cyclohepta[b]thiophene -NH₂ (C2), -CN (C3), -C₆H₄C₂H₅ (C4) Moderate lipophilicity (predicted LogP ~4.0) Rare chemical; no analytical data available
Ethyl 2-amino-5-(2,4-dimethylphenylcarbamoyl)-4-methylthiophene-3-carbonitrile Thiophene -NH₂ (C2), -CO-NH-C₆H₃(CH₃)₂ (C5), -CH₃ (C4), -CN (C3) LogP ~3.8 (estimated) Structural emphasis on carbamoyl functionality

*Predicted LogP based on substituent contributions (chlorophenyl + carbonitrile).

Key Comparative Insights:

Core Heterocycle Effects :

  • The cyclohepta[b]pyridine core (target compound) offers greater ring strain and flexibility compared to smaller pyridine or thiophene analogs . This may enhance binding to conformational-sensitive targets like enzymes.
  • Thiophene-based analogs (e.g., ) exhibit higher aromaticity but reduced hydrogen-bonding capacity compared to pyridine derivatives.

Substituent Influence: Chlorophenyl Position: The target compound’s para-chlorophenyl group (vs. Carbonitrile vs. Carboxylic Acid: The -CN group in the target compound (vs. -COOH in ) reduces polarity, favoring blood-brain barrier penetration.

Synthetic Accessibility :

  • Multi-component reactions (e.g., in ) are commonly used for analogs, but yields and purity vary with substituent complexity. The target compound’s cycloheptane fusion may require specialized cyclization conditions.

Electronic Properties :

  • The absolute hardness (η) concept predicts that electron-withdrawing groups (-Cl, -CN) increase molecular hardness, reducing reactivity toward soft electrophiles. This aligns with the target compound’s stability compared to ethyl/methyl-substituted analogs .

Hydrogen-Bonding Patterns: The amino group in the target compound facilitates hydrogen-bond networks, akin to patterns observed in supramolecular crystals .

Biological Activity

2-Amino-4-(4-chlorophenyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile is a compound of increasing interest due to its diverse biological activities. This article aims to synthesize available research findings on its biological properties, including anticancer, antibacterial, and enzyme inhibitory activities.

  • Molecular Formula : C18H17ClN2
  • Molecular Weight : 300.79 g/mol
  • CAS Number : 860611-39-8

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A series of derivatives were synthesized and evaluated for their ability to inhibit topoisomerase I and II, which are crucial enzymes in DNA replication and repair. The results indicated that many derivatives exhibited stronger inhibition of topoisomerase II compared to etoposide, a standard chemotherapy drug. Notably, compounds with ortho or para-chlorophenyl substitutions showed enhanced activity against various cancer cell lines such as HCT15, T47D, DU145, and HeLa .

Table 1: Anticancer Activity of Compounds

CompoundTopo II Inhibition (IC50)Cancer Cell Lines TestedActivity Level
Compound 125 µMHCT15High
Compound 230 µMT47DModerate
Compound 315 µMDU145High
Compound 420 µMHeLaModerate

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Studies showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while weaker activity was observed against other bacterial strains. This suggests a potential for development into antibacterial agents .

Enzyme Inhibition

Enzyme inhibition studies have revealed that the compound acts as an inhibitor of acetylcholinesterase (AChE) and urease. These properties are significant as they suggest potential therapeutic applications in treating conditions such as Alzheimer's disease and urinary tract infections .

Case Study 1: Topoisomerase Inhibition

In a study examining the structure-activity relationship (SAR) of various pyridine derivatives, it was found that those with para-chlorophenyl groups at the 4-position exhibited superior topoisomerase II inhibitory activity compared to other structural variants. This highlights the importance of specific substitutions in enhancing biological efficacy .

Case Study 2: Cytotoxicity Evaluation

Another research effort involved assessing the cytotoxic effects of synthesized compounds on breast cancer cell lines MCF-7 and MDA-MB231. The most potent compound demonstrated an IC50 value of approximately 4.55 µM against MCF-7 cells, indicating significant potential for therapeutic use in breast cancer treatment .

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the S phase in cancer cells.
  • Apoptosis Induction : The compound triggers apoptosis through activation of caspases, leading to programmed cell death .
  • Enzyme Interaction : Binding studies indicate strong interactions with target enzymes like AChE and urease, which may contribute to its pharmacological effects .

Q & A

Basic Research Question

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures .
  • Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .
  • Hygroscopicity : Monitor via Karl Fischer titration for water uptake .

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